Methyl 2-amino-3-(3-(2,2,2-trifluoroethoxy)phenyl)propanoate
Description
Methyl 2-amino-3-(3-(2,2,2-trifluoroethoxy)phenyl)propanoate is a synthetic aromatic amino acid ester featuring a trifluoroethoxy substituent on the phenyl ring and a methyl ester group. This compound is structurally related to telotristat ethyl (a tryptophan hydroxylase inhibitor), with modifications in the ester moiety and substitution pattern . Its molecular formula is C₁₂H₁₄F₃NO₃, and its molecular weight is 262.2 g/mol . The trifluoroethoxy group enhances metabolic stability and lipophilicity, while the methyl ester influences hydrolysis kinetics and bioavailability .
Properties
IUPAC Name |
methyl 2-amino-3-[3-(2,2,2-trifluoroethoxy)phenyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO3/c1-18-11(17)10(16)6-8-3-2-4-9(5-8)19-7-12(13,14)15/h2-5,10H,6-7,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEBBBMBGBBNAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)OCC(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(3-(2,2,2-trifluoroethoxy)phenyl)propanoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 3-(2,2,2-trifluoroethoxy)benzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Esterification: The resulting amine is then esterified with methyl 2-bromo-3-phenylpropanoate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(3-(2,2,2-trifluoroethoxy)phenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols from ester groups.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 2-amino-3-(3-(2,2,2-trifluoroethoxy)phenyl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique structural features make it useful in the development of advanced materials with specific properties.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein-ligand binding due to its amino acid backbone.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(3-(2,2,2-trifluoroethoxy)phenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The amino acid backbone facilitates binding to active sites of enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs and their physicochemical properties:
Stability and Degradation Profiles
- This compound: Limited direct stability data are available, but its ethyl analog (telotristat ethyl) shows <0.5% degradation under accelerated conditions (40°C, 75% RH for 3–6 months) . The methyl ester’s smaller alkyl group may increase hydrolysis susceptibility compared to ethyl esters .
- Telotristat ethyl : Stable in solid dosage forms with excipients like lactose and hydroxypropyl cellulose, generating <0.5% impurities under stress .
- Ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate: No stability data reported, but trifluoromethyl groups generally enhance resistance to oxidative degradation .
Pharmacological and Formulation Differences
- Bioactivity : Telotristat ethyl inhibits tryptophan hydroxylase, reducing serotonin synthesis. The methyl analog’s bioactivity is uncharacterized but likely attenuated due to shorter ester chain and altered metabolism .
- Solubility : Methyl esters typically exhibit higher aqueous solubility than ethyl analogs. For instance, telotristat ethyl succinate has reduced solubility in polar solvents like THF compared to free bases .
- Formulation Challenges : Telotristat ethyl requires stabilizers (e.g., magnesium stearate >3% w/w) to prevent degradation , whereas methyl analogs may need alternative excipients due to faster hydrolysis.
Biological Activity
Methyl 2-amino-3-(3-(2,2,2-trifluoroethoxy)phenyl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H14F3NO3
- Molecular Weight : 277.23 g/mol
- CAS Number : 2307299-70-1
The compound exhibits various biological activities primarily through its interaction with neurotransmitter systems and ion channels. Preliminary studies suggest that it may enhance GABA(A) receptor activity, which is crucial for its potential as an anesthetic agent. The trifluoroethoxy group is hypothesized to play a significant role in modulating these interactions.
1. Anesthetic Properties
Research has indicated that compounds similar to this compound possess general anesthetic properties. For instance, analogs have demonstrated the ability to reduce the minimum alveolar concentration (MAC) of isoflurane without significantly affecting hemodynamic parameters like heart rate and blood pressure .
2. Anticonvulsant Activity
The compound has shown potential anticonvulsant effects in preclinical models. In studies involving maximal electroshock (MES) and subcutaneous metrazol (scMET) models, analogs exhibited significant anticonvulsant activity with therapeutic indices indicating a favorable safety profile .
3. Neuroprotective Effects
The neuroprotective properties of related compounds are under investigation, particularly their ability to enhance synaptic plasticity and reduce neuronal excitotoxicity. The presence of the trifluoroethoxy group may contribute to these effects by altering membrane fluidity and receptor binding dynamics.
Study 1: Anesthetic Efficacy
A study evaluated the anesthetic efficacy of a related compound in a controlled setting. Results indicated that at therapeutic concentrations, the compound effectively reduced MAC values for isoflurane while maintaining stable cardiovascular parameters. This suggests a promising profile for use in surgical settings .
Study 2: Anticonvulsant Screening
In a series of experiments assessing anticonvulsant activity, the compound was tested against established models. Results demonstrated that it significantly reduced seizure frequency and severity compared to control groups, highlighting its potential as a therapeutic agent for epilepsy .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C12H14F3NO3 |
| Molecular Weight | 277.23 g/mol |
| CAS Number | 2307299-70-1 |
| Anesthetic Activity | Reduces MAC for isoflurane |
| Anticonvulsant Activity | Effective in MES model |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
